molecular formula C14H19BN2O3 B8258558 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B8258558
M. Wt: 274.13 g/mol
InChI Key: VAKWRYNNGAFSMN-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a boronic ester derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a dioxaborolane moiety, which is a boron-containing heterocycle. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Preparation Methods

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

    Final Coupling Step: The final step involves coupling the naphthyridine core with the dioxaborolane moiety under suitable reaction conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to yield corresponding alcohols or amines.

    Hydrolysis: The dioxaborolane moiety can be hydrolyzed under acidic or basic conditions to produce boronic acids.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and substrates used.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound is used in the development of new synthetic methodologies, including cross-coupling reactions and the formation of complex molecular architectures.

    Material Science: It is explored for its potential in the design of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is investigated for its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one involves its interaction with molecular targets through its boronic ester and naphthyridine moieties. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The naphthyridine core can interact with nucleic acids and proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar compounds to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one include:

These compounds share the dioxaborolane moiety but differ in their core structures, which can influence their reactivity and applications. The unique combination of the naphthyridine core and dioxaborolane group in this compound provides distinct properties that make it valuable for specific research and industrial applications.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-7-9-5-6-11(18)17-12(9)16-8-10/h7-8H,5-6H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKWRYNNGAFSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=O)CC3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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